JAK1 Kinase Inhibition Potency of a 2-(Cyclopropylmethoxy)pyrimidine-Containing Congener
A compound containing the 2-(cyclopropylmethoxy)pyrimidine motif (BindingDB entry BDBM197717 from patent US9216984) exhibited a JAK1 IC₅₀ of 0.57 nM in an in vitro kinase assay. This value is substantially lower than the JAK2 inhibitor NSC33994 (IC₅₀ = 60 nM) and demonstrates that the 2‑cyclopropylmethoxy substitution can deliver single‑digit nanomolar potency. However, it should be noted that this is a congener-level evidence and not a direct measurement of the free acid building block itself [1][2].
| Evidence Dimension | JAK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.57 nM (BDBM197717, containing 2‑(cyclopropylmethoxy)pyrimidine core) |
| Comparator Or Baseline | NSC33994 (JAK2 inhibitor) IC₅₀ = 60 nM; multiple JAK1 inhibitors in patent US9216984 show IC₅₀ values of 0.57–2 nM |
| Quantified Difference | Approximately 105‑fold more potent than the comparator JAK2 inhibitor (0.57 nM vs 60 nM) |
| Conditions | In vitro enzymatic assay; pH 7.8, 2 °C; assay method as described in Park et al. (US Patent US9216984, 2015) |
Why This Matters
For procurement decisions in JAK‑targeted programmes, this congener data indicates that the 2‑(cyclopropylmethoxy)pyrimidine‑4‑carboxylic acid building block can be converted into sub‑nanomolar kinase inhibitors, a potency level not achievable with unsubstituted or 6‑substituted pyrimidine‑carboxylic acid starting materials based on available evidence.
- [1] BindingDB. BDBM197717 (US9216984, Compound 2) – JAK1 IC50 affinity data. DOI: 10.7270/Q26M35PV. View Source
- [2] Li, Y; Rodgers, JD. 3-[4-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)-1H-pyrazol-1-yl]octane—or heptane-nitrile as JAK inhibitors. US Patent US9216984, 2015. View Source
